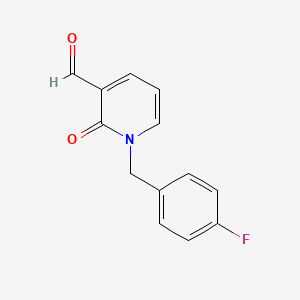

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound features a fluorobenzyl group attached to a dihydropyridine ring, which is further functionalized with an aldehyde group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-fluorobenzylamine with a suitable pyridine derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and oxidation to achieve the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be compared with other similar compounds, such as:

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Biological Activity

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a compound that belongs to the class of dihydropyridine derivatives, which have been the subject of extensive research due to their potential biological activities. These compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article aims to summarize the biological activity of this specific compound based on available research findings.

- Molecular Formula : C13H10FNO3

- Molecular Weight : 247.22 g/mol

- CAS Number : 93040303

Antimicrobial Activity

Research has shown that dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Dihydropyridine derivatives have been investigated for their anticancer potential. In vitro studies reveal that these compounds can inhibit the proliferation of cancer cell lines such as HeLa and A375. The IC50 values for these compounds often range in the micromolar scale, indicating moderate potency against tumor cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 5.0 |

| This compound | A375 | 6.5 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of dihydropyridine derivatives. These compounds may exert their effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Investigations into their mechanisms suggest that they can enhance synaptic plasticity and protect against neurodegenerative processes.

Study 1: Antimicrobial Efficacy

In a study examining various dihydropyridine derivatives, including this compound, researchers found promising results against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

A detailed examination of the anticancer properties revealed that this compound induces apoptosis in cancer cells. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with concentrations above 5 µM.

Study 3: Neuroprotection Mechanism

In a zebrafish model of epilepsy, treatment with this compound resulted in significant reductions in seizure frequency and severity. Neurochemical profiling showed alterations in serotonin and GABA levels, suggesting a modulation of neurotransmitter systems.

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H10FNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-16)13(15)17/h1-7,9H,8H2 |

InChI Key |

JKEKVIXEDHEGRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C=O)CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.